![molecular formula C15H14BrNO5S B512667 Ethyl 2-(acetylamino)-7-(acetyloxy)-6-bromo-1-benzothiophene-3-carboxylate CAS No. 113408-00-7](/img/structure/B512667.png)
Ethyl 2-(acetylamino)-7-(acetyloxy)-6-bromo-1-benzothiophene-3-carboxylate
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Overview
Description
The compound contains several functional groups including an acetoxy group, an acetylamino group, a bromo group, and a benzothiophene group. The acetoxy group is a functional group with the formula −OCOCH3 and the structure −O−C (=O)−CH3 . The acetylamino group is a derivative of acetic acid where the hydroxyl group is replaced by an amino group. The bromo group indicates the presence of a bromine atom. Benzothiophene is a heterocyclic compound; it is analogous to benzofuran with a sulfur atom replacing an oxygen atom .
Chemical Reactions Analysis
The chemical reactions of this compound would depend on the reactivity of its functional groups. For example, the acetoxy group can undergo reactions typical of esters, such as hydrolysis, transesterification, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the properties of its functional groups. For example, compounds with acetoxy groups are often polar due to the presence of the carbonyl group and may have strong odors .properties
IUPAC Name |
ethyl 2-acetamido-7-acetyloxy-6-bromo-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO5S/c1-4-21-15(20)11-9-5-6-10(16)12(22-8(3)19)13(9)23-14(11)17-7(2)18/h5-6H,4H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGJMRAUNPTANN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C=CC(=C2OC(=O)C)Br)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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